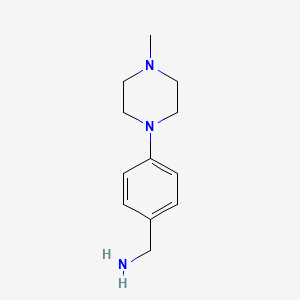
Zinn(II)-trifluormethansulfonat
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Tin(II) trifluoromethanesulfonate has a wide range of applications in scientific research, including:
Material Science: Employed in the synthesis of advanced materials and polymers.
Pharmaceuticals: Utilized in the synthesis of complex pharmaceutical intermediates.
Biochemistry: Acts as a reagent in various biochemical assays and reactions.
Wirkmechanismus
Target of Action
Tin(II) trifluoromethanesulfonate, also known as stannous trifluoromethanesulfonate , is primarily used as a mild Lewis acid . It acts as a catalyst in various organic synthesis reactions .
Mode of Action
As a Lewis acid, Tin(II) trifluoromethanesulfonate can accept a pair of electrons and form a coordinate covalent bond during a reaction . It is used for stereoselective aldol and Michael reactions , [2,3]-Wittig and Ireland-Claisen rearrangements, Horner-Wadsworth-Emmons reactions, asymmetric [3 + 2] cycloaddition, ring-opening reactions, and Friedel-Crafts reactions .
Biochemical Pathways
It is known to be involved in various organic synthesis reactions, including aldol and michael reactions, [2,3]-wittig and ireland-claisen rearrangements, and more . These reactions are fundamental to many biochemical pathways.
Result of Action
The result of Tin(II) trifluoromethanesulfonate’s action is the facilitation of various organic synthesis reactions . As a catalyst, it speeds up these reactions without being consumed, enabling the efficient production of desired products.
Biochemische Analyse
Biochemical Properties
Tin(II) trifluoromethanesulfonate plays a significant role in biochemical reactions due to its ability to act as a Lewis acid. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions that require the activation of carbonyl compounds. For instance, in aldol reactions, tin(II) trifluoromethanesulfonate coordinates with the oxygen atoms of carbonyl groups, stabilizing the enolate intermediate and enhancing the reaction’s stereoselectivity . This compound is also involved in the activation of Michael acceptors, promoting conjugate addition reactions. The nature of these interactions is primarily based on the coordination of the tin center with electron-rich sites on the biomolecules.
Cellular Effects
Tin(II) trifluoromethanesulfonate has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a Lewis acid can lead to the modulation of enzyme activities that are crucial for metabolic pathways. In some cases, tin(II) trifluoromethanesulfonate may inhibit or activate specific enzymes, thereby altering the metabolic flux within cells . Additionally, its interaction with cellular proteins can impact gene expression by influencing transcription factors or other regulatory proteins.
Molecular Mechanism
The molecular mechanism of action of tin(II) trifluoromethanesulfonate involves its ability to act as a Lewis acid, coordinating with electron-rich sites on biomolecules. This coordination can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For example, in aldol reactions, tin(II) trifluoromethanesulfonate stabilizes the enolate intermediate by coordinating with the oxygen atoms of the carbonyl group . This stabilization enhances the reaction’s stereoselectivity and overall efficiency. Additionally, tin(II) trifluoromethanesulfonate can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tin(II) trifluoromethanesulfonate can change over time due to its stability and potential degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to moisture or high temperatures can lead to its degradation . Over time, the effectiveness of tin(II) trifluoromethanesulfonate in catalyzing reactions may decrease due to the formation of degradation products. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings where it can modulate enzyme activities and metabolic pathways.
Dosage Effects in Animal Models
The effects of tin(II) trifluoromethanesulfonate in animal models vary with different dosages. At low doses, the compound can effectively catalyze biochemical reactions without causing significant toxicity . At higher doses, tin(II) trifluoromethanesulfonate may exhibit toxic effects, including skin and eye irritation, and potential systemic toxicity if ingested or inhaled . Threshold effects have been observed, where the compound’s catalytic activity is maximized at specific concentrations, beyond which adverse effects become more pronounced.
Metabolic Pathways
Tin(II) trifluoromethanesulfonate is involved in various metabolic pathways, primarily through its role as a Lewis acid catalyst. It interacts with enzymes and cofactors that are essential for metabolic reactions, such as aldolases and dehydrogenases . By stabilizing reaction intermediates and facilitating the formation of transition states, tin(II) trifluoromethanesulfonate can enhance the efficiency of metabolic processes. Additionally, its impact on metabolic flux and metabolite levels can lead to changes in the overall metabolic profile of cells.
Transport and Distribution
Within cells and tissues, tin(II) trifluoromethanesulfonate is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments. For example, tin(II) trifluoromethanesulfonate may be transported into cells via specific ion channels or transporters that recognize its chemical structure. Once inside the cell, it can bind to proteins that facilitate its distribution to target sites where it exerts its catalytic effects.
Subcellular Localization
The subcellular localization of tin(II) trifluoromethanesulfonate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For instance, the compound may be localized to the cytoplasm, where it interacts with cytosolic enzymes and proteins. Alternatively, it may be directed to the nucleus, where it can influence gene expression by interacting with transcription factors. The specific localization of tin(II) trifluoromethanesulfonate can impact its activity and function, as it may be more effective in certain cellular environments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tin(II) trifluoromethanesulfonate can be synthesized by dissolving trifluoromethanesulfonic acid (CF3SO3H) in an appropriate solvent and then adding a tin(II) salt to the solution. The reaction mixture is stirred to allow the reaction to proceed, and the product is obtained through crystallization, filtration, and drying .
Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach involves similar steps to the laboratory synthesis but on a larger scale. The use of industrial-grade reagents and optimized reaction conditions ensures higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Tin(II) trifluoromethanesulfonate primarily undergoes reactions typical of Lewis acids, including:
Aldol Reactions: Facilitates the formation of carbon-carbon bonds in aldol reactions.
Michael Reactions: Acts as a catalyst in Michael additions, where nucleophiles add to α,β-unsaturated carbonyl compounds.
Substitution Reactions: Participates in various substitution reactions, particularly in organic synthesis.
Common Reagents and Conditions:
Aldol Reactions: Typically involve aldehydes or ketones and a base.
Michael Reactions: Involve nucleophiles such as enolates or amines and α,β-unsaturated carbonyl compounds.
Substitution Reactions: Often require organic halides or sulfonates as substrates.
Major Products:
Aldol Reactions: β-Hydroxy carbonyl compounds.
Michael Reactions: Michael adducts.
Substitution Reactions: Various substituted organic compounds depending on the substrates used.
Vergleich Mit ähnlichen Verbindungen
- Indium(III) trifluoromethanesulfonate
- Scandium(III) triflate
- Bismuth(III) trifluoromethanesulfonate
- Copper(II) trifluoromethanesulfonate
- Aluminum trifluoromethanesulfonate
- Zinc trifluoromethanesulfonate
- Magnesium trifluoromethanesulfonate
- Calcium trifluoromethanesulfonate
- Ytterbium(III) trifluoromethanesulfonate
Uniqueness: Tin(II) trifluoromethanesulfonate is unique due to its specific reactivity and selectivity in catalyzing organic reactions. Its mild Lewis acidity makes it particularly useful in stereoselective and regioselective transformations, which are essential in the synthesis of complex organic molecules .
Eigenschaften
IUPAC Name |
tin(2+);trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CHF3O3S.Sn/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGLVWCAGPITBS-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Sn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F6O6S2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380266 | |
| Record name | Tin(II) trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62086-04-8 | |
| Record name | Tin(II) trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tin(II) trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


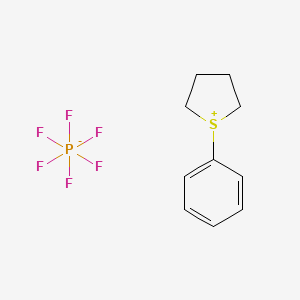
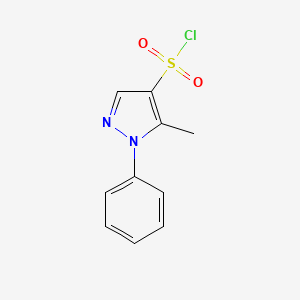
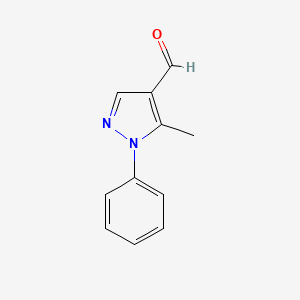
![2-phenyl-2-(([3-(trifluoromethyl)phenyl]sulfonyl)amino)acetic acid](/img/structure/B1305943.png)

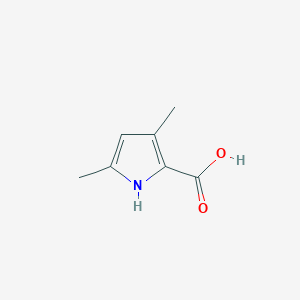

![[4-(1H-Imidazol-1-yl)phenyl]methanol](/img/structure/B1305951.png)

![[4-(4-Methylpiperazin-1-yl)phenyl]methanol](/img/structure/B1305954.png)
